molecular formula C16H16N4O3 B2853624 N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775378-05-6

N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2853624
CAS No.: 1775378-05-6
M. Wt: 312.329
InChI Key: MOJQWQDKWVGIPF-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.329. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of new derivatives related to the pyrazolo[1,5-a]pyrimidine framework, which is structurally similar to the compound . For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were then used to create pyrazolo[1,5-a]pyrimidine derivatives. These compounds were characterized using various techniques such as IR, MS, 1H-NMR, and 13C-NMR, and tested for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential for anticancer applications (Hassan, Hafez, & Osman, 2014).

Biological Activity

Another study by Badne, Swamy, Bhosale, and Kuberkar (2011) focused on synthesizing and evaluating the biological activity of derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and 3-amino-4-imino-8-methoxy-2H-pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]benzothiazole. These compounds, which share a similar core structure with the compound , were screened for antimicrobial activity, highlighting the potential for use in developing new antimicrobial agents (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Anticancer Activity

Further, Abdellatif et al. (2014) reported on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives from 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one. These new compounds were evaluated for their antitumor activity against the MCF-7 human breast adenocarcinoma cell line, showcasing the potential of such compounds in cancer research (Abdellatif, Abdelall, Abdelgawad, & Ahmed, 2014).

Mechanism of Action

Target of Action

It is known that pyrazine derivatives, which this compound is a part of, have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrazine derivatives can interfere with various biological processes . For instance, some pyrazine derivatives have shown more activity on kinase inhibition , which suggests that they may interact with kinase enzymes, potentially altering their function and leading to various downstream effects.

Biochemical Pathways

It is known that pyrazine derivatives can affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the lipophilicity of a compound is a key factor related to its cell transmembrane transport and other biological processes .

Result of Action

Given the wide range of biological activities exhibited by pyrazine derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the lipophilicity of a compound, which can be influenced by the surrounding environment, is known to affect its cell transmembrane transport and other biological processes . Therefore, changes in the environment could potentially affect the action of this compound .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-10-9-20-14(16(22)18-10)7-13(19-20)15(21)17-8-11-4-3-5-12(6-11)23-2/h3-7,9H,8H2,1-2H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJQWQDKWVGIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NCC3=CC(=CC=C3)OC)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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